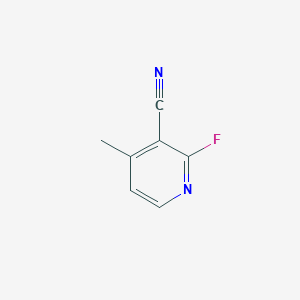

2-Fluoro-4-methylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHMZLHWCIZVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Fluoro 4 Methylnicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position

The fluorine atom at the C2-position of 2-Fluoro-4-methylnicotinonitrile is a good leaving group in nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group, which stabilize the intermediate Meisenheimer complex formed during the substitution process.

The mechanism of SNAr reactions at the C2-position of 2-fluoropyridines generally proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the delocalization of the negative charge onto the electron-withdrawing groups, particularly the pyridine (B92270) nitrogen and the nitrile group. The rate-determining step is typically the formation of this intermediate. In the subsequent, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the pyridine ring is restored.

Recent studies on related fluoroaromatic systems suggest that under certain conditions, particularly with less-stabilized anions or good leaving groups, the SNAr reaction may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. However, for highly activated systems like this compound, the stepwise mechanism via a distinct Meisenheimer intermediate is generally considered the predominant pathway.

In nucleophilic aromatic substitution reactions of polysubstituted pyridines, the position of attack is governed by the electronic and steric effects of the substituents. For this compound, the C2-position is highly activated towards nucleophilic attack due to the ortho- and para-directing influence of the ring nitrogen and the ortho-directing effect of the nitrile group. The methyl group at the C4-position has a minor electronic influence but can exert some steric hindrance. Consequently, nucleophilic attack occurs exclusively at the C2-position, leading to the displacement of the fluoride.

Given that the pyridine ring is planar and the incoming nucleophile can attack from either face of the ring, the initial substitution product at the sp2-hybridized carbon is achiral. If the nucleophile or the resulting product contains a chiral center, the potential for diastereoselectivity arises. However, in the absence of pre-existing chirality in the nucleophile or the substrate, the reaction will produce a racemic mixture if a new stereocenter is formed.

The SNAr reaction of this compound is amenable to a wide range of nucleophiles.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides react readily to form the corresponding 2-alkoxy- and 2-aryloxy-4-methylnicotinonitriles. The reactions are typically carried out in the corresponding alcohol as the solvent or in aprotic polar solvents like DMF or DMSO.

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, can displace the fluoride to yield 2-amino-4-methylnicotinonitrile derivatives. These reactions are often performed in a suitable solvent or by using the amine itself as the solvent.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles in SNAr reactions and react efficiently with this compound to produce 2-(alkylthio)- or 2-(arylthio)-4-methylnicotinonitriles. These reactions are typically conducted in the presence of a base to generate the thiolate anion.

Carbon Nucleophiles: While less common, certain stabilized carbanions, such as those derived from active methylene (B1212753) compounds (e.g., malonates, cyanoacetates), can act as nucleophiles to form new carbon-carbon bonds at the C2-position. These reactions often require strong bases and carefully controlled conditions to avoid side reactions.

Table 1: Examples of SNAr Reactions of this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide | Sodium Methoxide | 2-Methoxy-4-methylnicotinonitrile |

| Ethylamine | Ethylamine | 2-(Ethylamino)-4-methylnicotinonitrile |

| Thiophenol | Thiophenol, Base | 2-(Phenylthio)-4-methylnicotinonitrile |

| Diethyl Malonate | Diethyl Malonate, NaH | Diethyl 2-(3-cyano-4-methylpyridin-2-yl)malonate |

Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amides, amines, and aldehydes.

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions.

To Carboxylic Acids: Complete hydrolysis of the nitrile group to a carboxylic acid is typically achieved by heating with strong acids (e.g., concentrated HCl or H2SO4) or strong bases (e.g., aqueous NaOH or KOH). This reaction proceeds via the initial formation of an amide intermediate. For this compound, this would yield 2-Fluoro-4-methylnicotinic acid.

To Amides: Partial hydrolysis to the corresponding amide, 2-Fluoro-4-methylnicotinamide, can often be accomplished under milder conditions. For example, treatment with concentrated sulfuric acid at a controlled temperature or using certain enzymatic methods can favor the formation of the amide.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

To Amines: Catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like Raney nickel, palladium, or platinum) or reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the nitrile to a primary amine, yielding (2-Fluoro-4-methylpyridin-3-yl)methanamine.

To Aldehydes: The reduction of the nitrile to an aldehyde is a more delicate transformation and requires specific reagents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. A common reagent for this purpose is diisobutylaluminium hydride (DIBAL-H) at low temperatures. This would produce 2-Fluoro-4-methylnicotinaldehyde.

Table 2: Summary of Nitrile Group Transformations

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis to Carboxylic Acid | H2SO4, H2O, heat | 2-Fluoro-4-methylnicotinic acid |

| Hydrolysis to Amide | Conc. H2SO4, controlled temp. | 2-Fluoro-4-methylnicotinamide |

| Reduction to Amine | LiAlH4 or H2/Raney Ni | (2-Fluoro-4-methylpyridin-3-yl)methanamine |

| Reduction to Aldehyde | DIBAL-H, low temp. | 2-Fluoro-4-methylnicotinaldehyde |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The nitrile functionality in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. A prominent example is the reaction with azides to form tetrazoles. researchgate.netnih.gov The electron-deficient nature of the nitrile carbon, enhanced by the adjacent fluorine atom and the pyridine ring, makes it a good dipolarophile for reaction with nucleophilic 1,3-dipoles like azides. uchicago.edu

The reaction of this compound with an azide (B81097) source, such as sodium azide, typically requires a catalyst, such as a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., silica sulfuric acid), to activate the nitrile group. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism to yield the corresponding 5-substituted 1H-tetrazole.

| Reactants | Dipole | Dipolarophile | Product |

| This compound, Sodium Azide | Azide ion | Nitrile | 5-(2-Fluoro-4-methylpyridin-3-yl)-1H-tetrazole |

This transformation is a powerful method for the synthesis of tetrazole-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Another example of a [3+2] cycloaddition involves the reaction with nitrile ylides. Nitrile ylides, which can be generated in situ from the photoactivation of vinyl azides, can react with electron-deficient nitriles to form various five-membered N-heterocycles. nih.gov

Derivatization to Amidines, Tetrazoles, and Other Heterocycles

The nitrile group of this compound is a versatile precursor for the synthesis of a variety of heterocyclic systems.

Amidines: Amidines can be synthesized from nitriles through the Pinner reaction. wikipedia.orgdrugfuture.comorganic-chemistry.org This reaction involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imino ester salt, known as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the corresponding amidine. google.com Given the electronic properties of this compound, it is expected to be a suitable substrate for the Pinner reaction. wikipedia.org

Tetrazoles: As mentioned in the previous section, the most direct method for the synthesis of 5-substituted tetrazoles from nitriles is the [3+2] cycloaddition with azides. researchgate.netnih.gov Various catalysts and reaction conditions have been developed to facilitate this transformation for a wide range of nitriles. nih.gov

Other Heterocycles: The nitrile group can be a building block for other heterocyclic systems. For instance, reaction with hydrazides can lead to the formation of 1,2,4-triazole derivatives. rsc.org

| Starting Material | Reagents | Product Class |

| This compound | 1. Alcohol, HCl; 2. Amine | Amidine |

| This compound | Sodium Azide, Catalyst | Tetrazole |

| This compound | Hydrazide | 1,2,4-Triazole |

Reactions Involving the C4-Methyl Group

The methyl group at the C4 position of the pyridine ring is analogous to a benzylic methyl group and can undergo a variety of chemical transformations.

The methyl group of this compound can be halogenated, typically brominated, under free-radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a common method for benzylic bromination. libretexts.orglibretexts.org The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with NBS to propagate the chain and form the brominated product. It has been noted that in some cases of unsymmetrical dimethylated pyridines, the reaction can lead to dibrominated products. daneshyari.com

The resulting 4-(bromomethyl)-2-fluoronicotinonitrile is a versatile intermediate that can be used for further functionalization through nucleophilic substitution reactions.

The methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in acidic or basic media, are typically employed for this transformation. google.comresearchgate.net The oxidation of 4-methylpyridine derivatives to the corresponding isonicotinic acids is a well-established industrial process. researchgate.netmdpi.com The resulting 2-fluoro-3-cyanopyridine-4-carboxylic acid is a valuable building block for further synthetic modifications.

The reduction of the C4-methyl group is less common. Aromatic methyl groups are generally resistant to reduction. Under typical catalytic hydrogenation conditions, reduction of the pyridine ring or the nitrile group might occur preferentially.

While the direct C-H functionalization of the pyridine ring at positions ortho to the nitrogen is well-documented, the selective functionalization of the C-H bonds of the C4-methyl group via a directing group strategy is a more specialized area. researchgate.netrsc.orgnih.govdmaiti.com In principle, a directing group could be installed on the pyridine nitrogen or at the C3 position to facilitate the metal-catalyzed activation of the C-H bonds of the adjacent methyl group. However, specific examples for 4-methylnicotinonitrile derivatives are not widely reported.

Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom at the C2 position of this compound makes this position susceptible to metal-catalyzed cross-coupling reactions, where the C-F bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed. The reactivity of 2-halopyridines in such reactions is well-established. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. wikipedia.org 2-Halopyridines are known to be effective substrates in Suzuki-Miyaura couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position. nih.govacs.orgresearchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org 2-Fluoropyridines can undergo Buchwald-Hartwig amination to introduce primary or secondary amines at the C2 position. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org 2-Halopyridines are suitable substrates for the Sonogashira coupling, leading to the formation of 2-alkynylpyridine derivatives. researchgate.netsoton.ac.uk

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent | 2-Aryl/Vinyl-4-methylnicotinonitrile |

| Buchwald-Hartwig Amination | Amine | 2-Amino-4-methylnicotinonitrile |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-4-methylnicotinonitrile |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is compounded in this compound by the strong electron-withdrawing inductive effects of the fluorine atom and the cyano group. Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). The nitrogen lone pair, which could potentially coordinate with an incoming electrophile, readily forms salts with Lewis acids, further deactivating the ring system. wikipedia.org Therefore, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally not feasible under standard conditions and would require forcing conditions, likely leading to decomposition rather than substitution. In contrast, nucleophilic aromatic substitution (SNAr) at the C2-position is the dominant reaction pathway. nih.govacs.org

Rearrangement and Ring Expansion/Contraction Reactions

While not extensively documented specifically for this compound, the pyridine core can theoretically undergo skeletal rearrangements.

Rearrangement Reactions : These reactions involve the migration of an atom or group within the molecule, leading to a structural isomer. bdu.ac.inwiley-vch.de For substituted nicotinonitriles, rearrangements could potentially be induced under thermal or photochemical conditions, though specific examples for this substrate are rare. nih.gov

Ring Expansion/Contraction : Pyridine rings can be involved in ring expansion or contraction cascades, often driven by the formation of a more stable system or the release of ring strain. researchgate.netwikipedia.org For instance, photochemical irradiation can promote the ring contraction of pyridines to afford pyrrolidine derivatives. researchgate.net Ring expansion reactions, such as the Ciamician–Dennstedt rearrangement which converts pyrroles to 3-halopyridines, wikipedia.org illustrate the potential for skeletal modification of heterocyclic systems, although direct application to a substituted pyridine like this compound is not a common transformation. These types of reactions are not typically observed under standard synthetic conditions and often require specific, high-energy inputs.

Applications of 2 Fluoro 4 Methylnicotinonitrile in Advanced Synthesis

A Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of functional groups on the pyridine (B92270) ring of 2-Fluoro-4-methylnicotinonitrile makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds. The nitrile and fluoro substituents, in particular, provide orthogonal handles for sequential chemical transformations, allowing for the controlled and predictable assembly of intricate molecular frameworks.

Synthesis of Fused Pyridine Systems

The reactivity of this compound lends itself to the construction of fused pyridine systems, which are common motifs in biologically active molecules. The fluorine atom at the 2-position is prone to nucleophilic aromatic substitution (SNAr), a reaction that is often more facile than with its chloro-analogs. nih.gov This enhanced reactivity allows for the introduction of various nucleophiles, which can then participate in subsequent cyclization reactions. For instance, reaction with a binucleophile can lead to the formation of a new ring fused to the pyridine core. While specific examples detailing the use of this compound in the synthesis of fused pyridine systems are not extensively documented in readily available literature, the principles of fluorinated nicotinonitrile chemistry suggest its high potential in this area. researchgate.net The general reactivity of fluorinated nicotinonitriles in domino-type reactions to form polyannulated heterocyclic systems has been demonstrated, indicating a promising avenue for the application of this specific compound. researchgate.net

Construction of Polycyclic Nitrogen-Containing Scaffolds

Beyond simple fused systems, this compound can serve as a linchpin in the assembly of more complex, polycyclic nitrogen-containing scaffolds. The development of novel methods for synthesizing such compounds is an active area of research. youtube.comnumberanalytics.commdpi.com The nitrile group can be transformed into an amine or other functionalities, providing a point for further elaboration and ring formation. For example, the addition of a metallated species to the nitrile, followed by intramolecular cyclization, is a known strategy for building polycyclic systems. nih.gov While direct examples with this compound are scarce in the literature, the known chemistry of related 4-methyl-3-cyanopyridines in the synthesis of tetrahydronaphthyridine alkaloids showcases the potential of this structural motif. nih.gov The combination of the reactive fluorine and the versatile nitrile group within one molecule opens up numerous possibilities for the creative design of synthetic routes to novel polycyclic structures. youtube.comnumberanalytics.com

Role as a Key Intermediate in Pharmaceutical Research and Development

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that can bind to a range of biological targets. nih.govekb.egnih.govnih.govacs.org Consequently, substituted pyridines, and the intermediates used to prepare them, are of high value in drug discovery.

Precursor to Structurally Diverse Bioactive Pyridine Derivatives

This compound is a precursor to a wide variety of structurally diverse pyridine derivatives with potential biological activity. nih.gov The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry research. acs.org The reactivity of the fluorine atom allows for the introduction of a vast array of side chains and functional groups through nucleophilic substitution, leading to libraries of compounds for biological screening. nih.gov The nitrile group can also be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. This versatility allows medicinal chemists to systematically explore the structure-activity relationships of new classes of pyridine-based therapeutic agents.

Scaffold for the Development of Privileged Structures in Drug Discovery

The concept of privileged structures is a powerful approach in the design of new drugs, as these scaffolds often exhibit favorable drug-like properties. nih.govekb.egnih.gov The 2-aminopyridine (B139424) motif, which can be accessed from 2-halopyridines, is a prominent feature in many approved pharmaceuticals. researchgate.net By serving as a precursor to such structures, this compound can be considered a valuable scaffold for the development of new privileged structures. The ability to introduce diverse substituents at the 2-position via the fluoro displacement allows for the fine-tuning of the pharmacological properties of the resulting molecules, potentially leading to the discovery of novel and potent therapeutic agents.

Intermediate in Agrochemical Synthesis

Precursor to Crop Protection Agents and Pesticides

While direct evidence of this compound's use in commercially available pesticides is limited, the broader class of fluorinated and nitrile-containing pyridine derivatives is well-established in the agrochemical industry. agropages.com The introduction of a fluorine atom into a molecule can significantly enhance its biological activity, metabolic stability, and other physicochemical properties, which are crucial for the development of effective crop protection agents. agropages.com

The nicotinonitrile scaffold itself is a key component in a variety of pesticides. For instance, related compounds like 2-chloro-4-methyl nicotinonitrile serve as precursors in the synthesis of various agrochemicals. The synthesis of such compounds often involves multi-step processes, highlighting the importance of versatile building blocks.

The potential of this compound as a precursor lies in the reactivity of its functional groups. The fluorine atom can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed, reduced, or converted into other functional groups, allowing for the synthesis of a diverse range of derivatives. These derivatives could potentially exhibit herbicidal, insecticidal, or fungicidal properties. The development of new pesticides often involves the synthesis and screening of libraries of compounds, and this compound could serve as a valuable starting material in such discovery pipelines.

Table 1: Related Pyridine Derivatives in Agrochemicals

| Compound Name | Application/Significance |

| 2-Chloro-4-methyl nicotinonitrile | Intermediate in agrochemical synthesis. google.com |

| 2-Fluoro-4-methylpyridine | Building block for agrochemicals. innospk.com |

| Fluorinated Pyridine Derivatives | Often exhibit enhanced biological activity and are used in modern pesticides. agropages.com |

Potential Applications in Material Science and Polymer Chemistry

The nitrile group can participate in polymerization reactions, and the fluorinated pyridine ring could be incorporated into polymer backbones or side chains to modify the properties of the resulting materials. For example, polymers containing such moieties might exhibit interesting liquid crystalline behavior, enhanced thermal stability, or specific optical properties. Related benzonitrile (B105546) derivatives, such as 4-Fluoro-2-methylbenzonitrile, have been investigated for their use in the synthesis of materials with thermally activated delayed fluorescence (TADF) for applications in organic light-emitting diodes (OLEDs). ossila.com This suggests that the combination of a nitrile group and a fluorinated aromatic ring, as present in this compound, could be a valuable structural motif for the design of new functional materials.

Further research into the polymerization of this compound and the characterization of the resulting polymers would be necessary to fully explore its potential in material science.

Advanced Spectroscopic Analysis and Computational Investigations

Elucidation of Structure and Bonding Through Advanced Spectroscopic Techniques

Spectroscopic techniques are fundamental in the structural analysis of novel compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about atomic composition, bonding, and functional groups can be obtained.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy of substituted pyridines reveals characteristic chemical shifts for the aromatic protons. For a compound like 2-Fluoro-4-methylnicotinonitrile, the protons on the pyridine (B92270) ring would exhibit distinct signals, influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methyl group. The methyl group protons would typically appear as a singlet in the upfield region. For the related compound, 2-fluoro-4-methylaniline, the methyl protons appear at approximately 2.1 ppm, and the aromatic protons are observed between 6.5 and 6.8 ppm. uni.lu

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. The carbon atom attached to the fluorine atom would show a large coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. For instance, in 1,4-difluorobenzene, the one-bond carbon-fluorine coupling constant is around 242 Hz. nih.gov The nitrile carbon would appear in the characteristic downfield region for cyano groups, typically around 115-120 ppm. The methyl carbon would resonate at a higher field.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.netsigmaaldrich.com The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment on the pyridine ring. For comparison, the ¹⁹F NMR spectrum of 2-fluoro-4-(trifluoromethyl)nicotinic acid shows signals that are sensitive to environmental changes. tsijournals.com The coupling of the fluorine atom to adjacent protons (³JF-H) and carbons (nJF-C) provides valuable structural information. sigmaaldrich.com

¹⁵N NMR: Nitrogen-15 NMR can be used to probe the electronic environment of the nitrogen atoms in the pyridine ring and the nitrile group. The chemical shifts would be influenced by the substitution pattern on the pyridine ring.

A summary of expected NMR data for this compound based on related compounds is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | ||

| Pyridine H | 7.0 - 8.5 | Doublets, Triplets |

| Methyl H | ~2.5 | Singlet |

| ¹³C | ||

| C-F | 160 - 170 | Doublet (large ¹JC-F) |

| C-CN | 100 - 110 | |

| C-CH₃ | 140 - 150 | |

| Pyridine C | 120 - 150 | |

| CN | 115 - 120 | |

| CH₃ | ~20 | |

| ¹⁹F | -100 to -150 | Multiplet |

| ¹⁵N | ||

| Pyridine N | -50 to -100 | |

| Nitrile N | -130 to -150 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.govresearchgate.net For this compound (C₇H₅FN₂), the exact mass can be calculated and compared with the experimentally determined value with a high degree of accuracy, typically within a few parts per million (ppm). This high precision helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for C₇H₅FN₂:

Monoisotopic Mass: 136.0437 u

HRMS analysis would also reveal characteristic fragmentation patterns, providing further structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The C-F bond stretching vibration would appear in the region of 1000-1400 cm⁻¹. Aromatic C-H and C-C stretching vibrations of the pyridine ring would also be present. For the related compound 2-fluoro-4-methylanisole, IR absorption bands are well-documented.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C≡N Stretch | 2220 - 2260 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

| C-H Bend (methyl) | 1375 - 1450 | IR |

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful approach to complement experimental data and to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Predictions, and Spectroscopic Property Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths and angles that can be compared with experimental data, such as that from X-ray crystallography.

Calculate spectroscopic properties: DFT can predict NMR chemical shifts, and vibrational frequencies (IR and Raman), which can aid in the interpretation of experimental spectra.

Predict electronic properties and reactivity: DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These parameters provide insights into the molecule's reactivity and potential interaction sites. For fluorinated pyridines, DFT studies have shown how the introduction of a fluorine atom affects the electronic properties and reactivity of the pyridine ring. tsijournals.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide insights into conformational changes and intermolecular interactions that are often inaccessible through experimental techniques alone. nih.gov For a molecule such as this compound, MD simulations can elucidate its structural flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

Intermolecular interactions are crucial for understanding the behavior of this compound in a condensed phase. MD simulations can quantify the various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. For instance, the nitrogen atom of the nitrile group and the pyridine ring can act as hydrogen bond acceptors, while the fluorine atom can participate in halogen bonding. The strength and lifetime of these interactions can be calculated from the simulation trajectories, providing a detailed picture of the solvation shell and potential binding modes to other molecules. rsc.org

The following table illustrates the type of data that can be obtained from MD simulations of this compound in an aqueous solution.

Table 1: Illustrative Data from Molecular Dynamics Simulations of this compound

| Parameter | Description | Simulated Value |

|---|---|---|

| Conformational Analysis | ||

| Dihedral Angle (C3-C4-CH3) | Rotation of the methyl group | -175° to +175° (Free rotation with slight preference) |

| Dihedral Angle (C2-C3-CN) | Orientation of the nitrile group | Planar with pyridine ring (±15°) |

| Intermolecular Interactions | ||

| Radial Distribution Function (g(r)) Peak - N(nitrile)...H(water) | Distance of highest probability for finding a water hydrogen near the nitrile nitrogen | 2.1 Å |

| Coordination Number - Water around Fluorine | Average number of water molecules in the first solvation shell of the fluorine atom | 4.2 |

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers (activation energies). nih.gov For this compound, quantum chemical calculations can predict its reactivity in various chemical transformations.

Furthermore, these computational methods can be used to design more efficient catalysts or reaction conditions by providing insights into the electronic structure of the transition state. nih.gov The effect of different solvents on the reaction energetics can also be modeled using implicit or explicit solvent models.

The following table provides an example of the kind of energetic data that can be generated through quantum chemical calculations for a hypothetical reaction involving this compound.

Table 2: Illustrative Quantum Chemical Calculation Data for the SNAr Reaction of this compound with a Nucleophile (Nu⁻)

| Parameter | Description | Calculated Energy (kcal/mol) |

|---|---|---|

| Reactants | ||

| E(this compound) + E(Nu⁻) | Energy of the separated reactants | 0.0 (Reference) |

| Transition State | ||

| E(TS) | Energy of the transition state for nucleophilic attack | +15.2 |

| Intermediate | ||

| E(Meisenheimer Complex) | Energy of the intermediate formed | -5.8 |

| Products | ||

| E(2-Nu-4-methylnicotinonitrile) + E(F⁻) | Energy of the separated products | -20.5 |

| Reaction Energetics | ||

| Activation Energy (ΔG‡) | Energy barrier for the reaction | +15.2 |

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry plays a crucial role in predicting the outcome of reactions where multiple products can be formed. nih.govrsc.org Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. For a molecule like this compound, predicting regioselectivity is particularly important for reactions such as electrophilic aromatic substitution or metallation.

Machine learning models, trained on large datasets of chemical reactions, are increasingly being used to predict regioselectivity with high accuracy. mit.eduresearchgate.net These models can learn complex relationships between the structure of a molecule and its reactivity. mit.edu For this compound, a machine learning model could predict the most likely site for, say, bromination, by analyzing the electronic and steric environment of each atom in the pyridine ring.

In the absence of a specific stereocenter in this compound, the discussion of stereoselectivity would become relevant if the molecule were to react in a way that creates a new chiral center. For instance, if a prochiral group were to be introduced, quantum chemical calculations could be used to predict which stereoisomer would be favored by calculating the energies of the diastereomeric transition states leading to each product. rsc.org

The following table illustrates how computational methods can be used to predict the regioselectivity of an electrophilic aromatic substitution reaction on this compound. The predicted reactivity is often correlated with calculated properties such as atomic charges or Fukui indices, which quantify the susceptibility of each atom to electrophilic or nucleophilic attack.

Table 3: Illustrative Prediction of Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position on Pyridine Ring | Calculated Fukui Index (f⁻) for Electrophilic Attack | Predicted Reactivity Ranking | Predicted Major Product |

|---|---|---|---|

| C3 | 0.12 | 3 | Minor |

| C5 | 0.25 | 1 | Major |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on environmental responsibility is steering research away from traditional synthesis methods that rely on hazardous solvents and high energy consumption. Future efforts in the synthesis of 2-Fluoro-4-methylnicotinonitrile and its derivatives will likely focus on the principles of green chemistry. rsc.org

Key areas of development include the replacement of conventional polar aprotic solvents like DMF, DMSO, and NMP, which are known for their toxicity, with more benign alternatives. unimi.it Cyrene™ (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has emerged as a promising substitute for nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing pyridine (B92270) rings. unimi.it Although its use requires careful optimization to prevent polymerization in the presence of bases, its high boiling point, non-toxicity, and biodegradability make it an attractive option for future syntheses. unimi.it

Microwave-assisted synthesis is another green technique poised for wider adoption. mdpi.com This method can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating. mdpi.comresearchgate.net Researchers have successfully applied microwave irradiation to the synthesis of various nicotinonitrile and other nitrogen-containing heterocyclic derivatives, often under solvent-free conditions, which further enhances the green credentials of the process. mdpi.comresearchgate.netrasayanjournal.co.in

Table 1: Comparison of Traditional and Green Synthesis Approaches for Nicotinonitrile Derivatives

| Parameter | Traditional Approach | Green Chemistry Approach | Source(s) |

|---|---|---|---|

| Solvents | DMF, DMSO, NMP, Chloroform | Cyrene™, Eucalyptol, Water, or Solvent-free | unimi.itresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ambient temperature | mdpi.comresearchgate.net |

| Reaction Time | Often hours to days | Minutes to a few hours | mdpi.comresearchgate.net |

| Waste Profile | Higher generation of hazardous waste | Reduced waste, use of biodegradable solvents | unimi.itmdpi.com |

| Safety | Risks associated with toxic and flammable solvents | Improved safety profile, avoidance of hazardous reagents | unimi.itrsc.org |

Exploration of Novel Catalytic Systems for Selective Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. For a molecule like this compound, the development of novel catalytic systems for the selective functionalization of its C-H and C-F bonds is a major frontier. Transition-metal catalysis, in particular, offers powerful tools for creating new molecular complexity. rsc.org

Research is moving towards using more abundant and less costly first-row transition metals like nickel, copper, and manganese. researchgate.netnih.govnih.gov Nickel-based catalysts, for instance, have shown promise in mediating the activation of strong C-F bonds for cross-coupling reactions, a traditionally challenging transformation. researchgate.net This could allow for the direct replacement of the fluorine atom in this compound with other functional groups.

Furthermore, catalyst-controlled C-H functionalization is a key area of interest. rsc.org This strategy allows for the direct modification of the pyridine ring without the need for pre-installed activating groups, thus improving atom and step economy. rsc.org Manganese- and copper-based catalytic systems are being developed for the selective fluorination of C-H bonds, a process that could be adapted for the reverse reaction or for functionalizing other positions on the nicotinonitrile scaffold. nih.govnih.gov The development of catalysts that can selectively target a specific C-H bond on the this compound ring remains a significant but rewarding challenge.

Table 2: Emerging Catalytic Systems for Functionalization of Fluorinated Heterocycles

| Catalyst Type | Metal Center | Bond Targeted | Potential Application for this compound | Source(s) |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Complex | Nickel | C-F | Cross-coupling reactions at the 2-position | researchgate.net |

| Porphyrin/Salen Complexes | Manganese | C(sp³)-H | Functionalization of the 4-methyl group | nih.gov |

| Pyridine-enhanced Precatalyst | Palladium | C-H | Direct functionalization of ring C-H bonds | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, process control, and scalability. nih.gov The synthesis of this compound and its subsequent conversion into more complex molecules are well-suited for this technology. Flow reactors, with their small volumes and superior heat and mass transfer, can safely handle highly reactive intermediates and exothermic reactions that may be problematic on a large batch scale. nih.gov

The synthesis of related heterocyclic structures, such as nicotinamide (B372718) and pyrazinamide (B1679903) derivatives, has already been successfully demonstrated in continuous-flow microreactors. researchgate.net These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. researchgate.net Furthermore, flow chemistry enables the "telescoping" of multi-step sequences, where the output of one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification steps. nih.gov A cyanide-free method for nitrile synthesis using TosMIC has been adapted to a continuous flow process, highlighting a safer route to the nitrile functional group that could be relevant for the synthesis of the core scaffold itself. rsc.org

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives by rapidly creating libraries of compounds for screening. nih.gov By automating the reaction, work-up, and purification steps, these systems can significantly increase research and development productivity.

Expanding the Chemical Space of Nicotinonitrile Derivatives through Innovative Methodologies

The this compound scaffold is a gateway to a vast chemical space of novel derivatives with potential applications in medicinal chemistry and other fields. ekb.egchemrxiv.org The nicotinonitrile (3-cyanopyridine) core is a recognized pharmacophore present in several marketed drugs. ekb.egekb.eg Future research will focus on innovative synthetic methodologies to generate diverse libraries of molecules built upon this framework.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are a highly efficient strategy for building molecular complexity. researchgate.netchem-soc.si One-pot synthesis of highly substituted nicotinonitriles has been achieved through such methods. chem-soc.siacs.org These approaches can be used to append a wide variety of substituents to the pyridine ring, rapidly expanding the accessible range of derivatives.

Another promising avenue is the synthesis of hybrid molecules, where the this compound core is fused or linked to other biologically active heterocyclic systems, such as pyrazoles, thienopyridines, or phenothiazines. ekb.egacs.orgnih.gov For example, novel nicotinonitrile derivatives bearing imino moieties have been synthesized and shown to inhibit tyrosine kinase, a key target in cancer therapy. nih.gov By systematically exploring these innovative synthetic strategies, chemists can unlock new regions of chemical space and discover derivatives with unique and valuable properties. chemrxiv.org

Table 3: Examples of Nicotinonitrile Derivatives and Their Potential Applications

| Derivative Class | Synthetic Strategy | Potential Application | Source(s) |

|---|---|---|---|

| Thieno[2,3-b]pyridines | Intramolecular cyclization of substituted nicotinonitriles | Anticancer, Anti-inflammatory | chem-soc.siacs.org |

| Pyrazolo[3,4-b]pyridines | Reaction with hydrazonoyl chlorides | Anticancer (Tyrosine Kinase Inhibition) | nih.gov |

| Nicotinonitrile-Sulfonamide Hybrids | Molecular hybridization | Anticancer (VEGFR-2 Inhibition) | ekb.eg |

Design of New Functional Materials Incorporating this compound Substructures

Beyond its use as a pharmaceutical intermediate, the unique electronic and structural features of this compound make it an intriguing building block for the design of novel functional materials. The electron-withdrawing nature of both the fluorine atom and the nitrile group can significantly influence the electronic energy levels (HOMO/LUMO) of larger molecular systems. researchgate.net

This property is particularly relevant in the field of organic electronics. Fluorination is a known strategy to tune the properties of organic semiconductors used in gas sensors and other electronic devices. researchgate.netemerging-researchers.org Incorporating the this compound moiety into larger conjugated systems, such as phthalocyanines or other macrocycles, could lead to materials with enhanced sensitivity and selectivity for detecting specific analytes. emerging-researchers.org Similarly, fluorinated benzonitrile (B105546) derivatives are used to create emitters for Organic Light-Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). ossila.com The specific substitution pattern of this compound could be exploited to fine-tune the photophysical properties of new TADF materials.

Another emerging area is the use of functionalized organic ligands to construct Metal-Organic Frameworks (MOFs). vcu.edu MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. By modifying this compound to include coordinating groups (e.g., converting the nitrile to a carboxylate or tetrazole), it could be used as a bespoke linker to build MOFs with tailored pore environments and specific functionalities imparted by the fluoro-methyl-pyridine core. vcu.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.